CAY10614

描述

属性

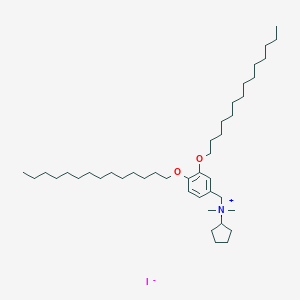

IUPAC Name |

cyclopentyl-[[3,4-di(tetradecoxy)phenyl]methyl]-dimethylazanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H78NO2.HI/c1-5-7-9-11-13-15-17-19-21-23-25-29-35-44-41-34-33-39(38-43(3,4)40-31-27-28-32-40)37-42(41)45-36-30-26-24-22-20-18-16-14-12-10-8-6-2;/h33-34,37,40H,5-32,35-36,38H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOPVNPWTUWUEA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=C(C=C(C=C1)C[N+](C)(C)C2CCCC2)OCCCCCCCCCCCCCC.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H78INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649373 |

Source

|

| Record name | N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202208-36-3 |

Source

|

| Record name | N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAY10614: A Technical Guide to its Mechanism of Action as a TLR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10614 is a potent and selective antagonist of Toll-like receptor 4 (TLR4). Its mechanism of action centers on the inhibition of TLR4 activation induced by bacterial endotoxins, specifically the lipid A component of lipopolysaccharide (LPS). This antagonism effectively blocks the downstream inflammatory signaling cascades, positioning this compound as a significant tool for research into sepsis and other inflammatory conditions driven by gram-negative bacteria. This guide provides an in-depth overview of the molecular mechanism, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this compound.

Core Mechanism of Action: TLR4 Antagonism

The primary cellular target of this compound is the Toll-like receptor 4 (TLR4). TLR4 is a critical component of the innate immune system, acting as a pattern recognition receptor that identifies pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from the outer membrane of gram-negative bacteria.

The biologically active component of LPS is lipid A. The binding of lipid A to the TLR4-MD2 co-receptor complex initiates a conformational change that leads to the dimerization of the receptor and the recruitment of intracellular adaptor proteins. This, in turn, triggers downstream signaling pathways that culminate in the production of pro-inflammatory cytokines and other mediators.

This compound exerts its effect by competitively inhibiting the lipid A-induced activation of the TLR4 signaling complex.[1][2][3] This blockade prevents the initiation of the inflammatory cascade at its origin.

Quantitative Pharmacological Data

The inhibitory activity of this compound has been quantified in various in vitro and in vivo studies. The key pharmacological parameters are summarized below.

| Parameter | Value | Cell Line/Model | Description | Reference |

| IC₅₀ | 1.675 µM | HEK293 cells | Inhibition of lipid A-induced TLR4 activation. | [1][4] |

| IC₅₀ | 1.68 µM | Modified HEK cells | Inhibition of lipid A activation of TLR4. | [3] |

| In Vitro Inhibition | 1-10 µM | HEK293 cells | Concentration-dependent inhibition of lipid A-induced phosphatase activity. | [1] |

| In Vitro Inhibition | 0.5 µM | In vitro neurons (>18 DIV) | Inhibition of LPS-induced increase in cytosolic Ca²⁺. | [1] |

| In Vivo Efficacy | 10 mg/kg (i.p.) | Mouse model of lethal endotoxin (B1171834) shock | Increased survival rate from 0% to 67% following a 20 mg/kg LPS challenge. | [1] |

Signaling Pathways

This compound intervenes at the initial step of the TLR4 signaling cascade. The activation of TLR4 by ligands such as LPS/lipid A leads to the initiation of two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

MyD88-Dependent Signaling Pathway

This pathway is crucial for the rapid induction of inflammatory cytokines. Upon TLR4 activation, the adaptor protein MyD88 is recruited to the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4. This leads to the activation of IRAK (IL-1R-associated kinase) family members and subsequently TRAF6. TRAF6 activation ultimately results in the activation of the transcription factor NF-κB and MAP kinases (MAPKs), which translocate to the nucleus to induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

TRIF-Dependent Signaling Pathway

This pathway is primarily associated with the induction of type I interferons (IFNs). Following endocytosis of the TLR4 complex, the adaptor protein TRIF is recruited. This leads to the activation of the transcription factor IRF3 and the subsequent production of IFN-β. The TRIF-dependent pathway can also lead to a delayed activation of NF-κB.

Experimental Protocols

In Vitro TLR4 Antagonist Activity Assay using HEK-Blue™ hTLR4 Cells

This assay is used to determine the IC₅₀ of this compound by measuring the inhibition of TLR4-induced reporter gene expression. HEK-Blue™ hTLR4 cells are engineered to express human TLR4, MD-2, and CD14, as well as a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Methodology:

-

Cell Culture: Maintain HEK-Blue™ hTLR4 cells in a growth medium supplemented with selection antibiotics as per the manufacturer's instructions.

-

Cell Preparation: On the day of the assay, harvest and resuspend the cells in a test medium to a concentration of approximately 140,000 cells/mL.

-

Assay Plate Setup:

-

Add 20 µL of various concentrations of this compound (e.g., in a serial dilution) to the wells of a 96-well plate.

-

Include wells for a positive control (TLR4 agonist like LPS or lipid A without this compound) and a negative control (vehicle).

-

Add 180 µL of the cell suspension (approximately 25,000 cells) to each well.

-

Add a fixed concentration of a TLR4 agonist (e.g., 100 ng/mL of LPS) to all wells except the negative control.

-

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 16-24 hours.

-

SEAP Detection:

-

Prepare the QUANTI-Blue™ Solution according to the manufacturer's protocol.

-

Transfer 20 µL of the supernatant from each well of the cell culture plate to a new 96-well plate.

-

Add 180 µL of the QUANTI-Blue™ Solution to each well.

-

Incubate at 37°C for 1-3 hours.

-

-

Data Analysis: Measure the absorbance at 620-655 nm using a spectrophotometer. The IC₅₀ value is calculated by plotting the percentage of inhibition of SEAP activity against the log concentration of this compound.

In Vivo LPS-Induced Endotoxin Shock Model in Mice

This model is used to evaluate the protective effects of this compound against lethal endotoxemia.

Methodology:

-

Animal Model: Use a suitable mouse strain (e.g., C57BL/6), with an appropriate number of animals per group for statistical power.

-

Acclimatization: Allow the mice to acclimatize to the laboratory conditions for at least one week before the experiment.

-

This compound Administration: Administer this compound (e.g., 10 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection 30 minutes prior to the LPS challenge.

-

LPS Challenge: Induce endotoxin shock by administering a lethal dose of LPS (e.g., 20 mg/kg) via i.p. injection.

-

Monitoring: Monitor the mice for survival and clinical signs of distress (e.g., lethargy, piloerection, huddled posture) at regular intervals for a predetermined period (e.g., 48-72 hours).

-

Endpoint: The primary endpoint is survival. Data is typically presented as a Kaplan-Meier survival curve.

-

Data Analysis: Analyze the survival data using a log-rank test to determine statistical significance between the treatment and control groups.

Lipid A-Induced Phosphatase Activity Assay

This assay measures the ability of this compound to inhibit the increase in phosphatase activity that is a downstream consequence of TLR4 activation by lipid A in HEK293 cells.

Methodology:

-

Cell Culture and Plating: Culture HEK293 cells expressing TLR4/MD2/CD14 and plate them in a suitable format (e.g., 96-well plate).

-

Treatment: Pre-incubate the cells with varying concentrations of this compound (1-10 µM) for a specified time.

-

Stimulation: Stimulate the cells with lipid A at a concentration known to induce a robust phosphatase response. Include appropriate positive (lipid A alone) and negative (vehicle) controls.

-

Cell Lysis: After the stimulation period, wash the cells and lyse them using a suitable lysis buffer to release intracellular contents, including phosphatases.

-

Phosphatase Assay:

-

Use a commercially available phosphatase assay kit that measures the generation of a colored or fluorescent product from a phosphatase substrate.

-

Add the cell lysate to the assay reagent containing the substrate.

-

Incubate for the recommended time to allow for the enzymatic reaction.

-

-

Data Acquisition and Analysis: Measure the absorbance or fluorescence using a plate reader. The phosphatase activity is proportional to the signal generated. Calculate the percentage inhibition of the lipid A-induced phosphatase activity for each concentration of this compound.

Conclusion

This compound is a well-characterized TLR4 antagonist with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its mechanism of action, centered on the direct inhibition of lipid A-induced TLR4 activation, makes it a valuable research tool for dissecting the role of TLR4 signaling in various physiological and pathological processes. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other potential TLR4 modulators.

References

CAY10614: A Technical Guide to its TLR4 Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10614 is a potent and selective antagonist of Toll-like receptor 4 (TLR4). This technical guide provides an in-depth overview of its mechanism of action, quantitative activity, and the experimental protocols used for its characterization. The information presented here is intended to support researchers and drug development professionals in their investigation and application of this compound as a tool to modulate TLR4 signaling.

Core Mechanism of Action

This compound functions as a competitive antagonist of lipopolysaccharide (LPS), the primary ligand for TLR4. Specifically, it targets the lipid A binding site on the MD-2 co-receptor, which is essential for TLR4 activation. By binding to MD-2, this compound prevents the formation of the TLR4/MD-2/LPS complex, thereby inhibiting downstream signaling cascades that lead to the production of pro-inflammatory cytokines.

Quantitative Data Summary

The antagonist activity of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Antagonist Activity of this compound

| Parameter | Value | Cell Line | Assay Type |

| IC50 | 1.675 µM[1][2][3] | Modified HEK293 | Lipid A-induced SEAP Reporter Assay |

Table 2: In Vivo Efficacy of this compound in a Murine Sepsis Model

| Animal Model | This compound Dose | LPS Challenge | Administration Route | Key Finding |

| C57BL/6J mice[1] | 10 mg/kg[1] | 20 mg/kg (intraperitoneal)[1] | Intraperitoneal (30 min prior to LPS)[1] | Increased survival rate from 0% to 67%[1] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.

Experimental Protocols

In Vitro: TLR4 Antagonist Activity Assay

Objective: To determine the in vitro potency of this compound in inhibiting TLR4 activation.

Cell Line:

-

Human Embryonic Kidney (HEK) 293 cells stably co-transfected with human TLR4, MD-2, CD14, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.

Reagents:

-

This compound (Compound 7 in the primary literature)

-

Lipid A (from E. coli)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

SEAP detection reagent (e.g., p-nitrophenyl phosphate (B84403) or a chemiluminescent substrate)

Procedure:

-

Seed the modified HEK293 cells in a 96-well plate and culture until they reach the desired confluence.

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 1-10 µM) for a specified period.

-

Stimulate the cells with a predetermined concentration of lipid A to induce TLR4 activation.

-

Incubate the cells for a sufficient time to allow for SEAP expression and secretion into the culture medium.

-

Collect the cell culture supernatant.

-

If necessary, heat-inactivate endogenous phosphatases in the supernatant (e.g., 65°C for 30 minutes).

-

Add the SEAP substrate to the supernatant and incubate according to the manufacturer's instructions.

-

Measure the phosphatase activity using a spectrophotometer or luminometer.

-

Calculate the concentration-dependent inhibition of lipid A-induced phosphatase activity to determine the IC50 value of this compound.[1]

In Vivo: Murine Model of Lethal Endotoxin Shock

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of sepsis.

Animal Model:

-

Male C57BL/6J mice (e.g., 9 weeks old).

Reagents:

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Vehicle for this compound and LPS (e.g., sterile saline, potentially with a solubilizing agent like DMSO and Tween-80). A suggested formulation for a suspended solution is to add 100 μL of an 8.3 mg/mL DMSO stock solution to 400 μL of PEG300, mix, then add 50 μL of Tween-80, mix, and finally add 450 μL of saline.[1]

Procedure:

-

Acclimatize the mice to the experimental conditions.

-

Prepare the this compound formulation for injection.

-

Administer this compound (10 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to the LPS challenge.[1]

-

Induce lethal endotoxin shock by administering LPS (20 mg/kg) via i.p. injection.[1]

-

Monitor the mice for survival over a defined period (e.g., 72-96 hours).

-

Record the survival rates for the this compound-treated group and a vehicle-treated control group.

-

Analyze the survival data using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

Conclusion

This compound is a well-characterized TLR4 antagonist with demonstrated in vitro potency and in vivo efficacy in a preclinical model of sepsis. Its mechanism of action, centered on the inhibition of the TLR4/MD-2 complex, makes it a valuable research tool for studying the roles of TLR4 in various physiological and pathological processes. The detailed experimental protocols provided in this guide offer a foundation for the replication and further investigation of this compound's biological activities. It is important to note that this product is for research use only and not for human or veterinary use.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Acute Increase in O-GlcNAc Improves Survival in Mice With LPS-Induced Systemic Inflammatory Response Syndrome [frontiersin.org]

- 3. Intraperitoneal versus intranasal administration of lipopolysaccharide in causing sepsis severity in a murine model: a preliminary comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethyl Fumarate Protects against Lipopolysaccharide- (LPS-) Induced Sepsis through Inhibition of NF-κB Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]

CAY10614: A Technical Guide to its Inhibition of Lipid A-Mediated TLR4 Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipopolysaccharide (LPS), a component of the Gram-negative bacterial outer membrane, is a potent activator of the innate immune system. Its lipid A moiety is recognized by the Toll-like receptor 4 (TLR4) in complex with myeloid differentiation factor 2 (MD2), triggering a signaling cascade that results in the production of pro-inflammatory cytokines. While essential for host defense, excessive TLR4 activation can lead to life-threatening conditions such as sepsis and endotoxic shock. CAY10614 is a synthetic small molecule that acts as a potent antagonist of the TLR4/MD2 complex, effectively inhibiting lipid A-induced signaling. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Antagonism of the TLR4/MD2 Signaling Complex

The canonical TLR4 signaling pathway is initiated when lipid A, the active component of LPS, binds to the MD2 co-receptor, inducing the homodimerization of the TLR4-MD2 complex.[1][2] This conformational change recruits intracellular adaptor proteins, primarily MyD88, initiating a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB.[1] NF-κB then translocates to the nucleus to promote the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][3]

This compound functions by competitively inhibiting the binding of lipid A to the TLR4/MD2 complex.[4][5][6][7] By blocking this initial activation step, this compound prevents the dimerization of the receptor complex and abrogates the entire downstream inflammatory cascade.

References

- 1. A Peptide Antagonist of the TLR4–MD2 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fighting the storm: could novel anti-TNFα and anti-IL-6 C. sativa cultivars tame cytokine storm in COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | TargetMol [targetmol.com]

CAY10614: A Potent Antagonist of TLR4 Signaling in Innate Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: CAY10614 is a synthetic small molecule that has emerged as a valuable tool for investigating the intricacies of the innate immune system. Initially miscategorized in some databases, this compound is not an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), but rather a potent antagonist of Toll-like receptor 4 (TLR4). TLR4 is a critical pattern recognition receptor that plays a central role in initiating inflammatory responses upon recognition of pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. This guide provides a comprehensive overview of the role of this compound in modulating innate immunity, with a focus on its mechanism of action, experimental applications, and the downstream consequences of TLR4 antagonism.

Core Mechanism of Action: TLR4 Antagonism

This compound functions as a direct antagonist of TLR4. It competitively inhibits the binding of the primary TLR4 ligand, lipid A (the active component of LPS), to the TLR4/MD-2 complex. This inhibition prevents the conformational changes in the TLR4 receptor necessary for the initiation of downstream signaling cascades.

Quantitative Data on this compound Activity:

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 | 1.68 µM | Modified Human Embryonic Kidney (HEK293) cells expressing TLR4 | Cell-based TLR4 activation assay | [1][2][3] |

Impact on Innate Immune Signaling Pathways

The antagonism of TLR4 by this compound has profound effects on the two major downstream signaling pathways activated by TLR4: the MyD88-dependent pathway and the TRIF-dependent pathway. By blocking the initial receptor activation, this compound effectively dampens the entire inflammatory cascade.

MyD88-Dependent Pathway

This pathway is crucial for the rapid induction of pro-inflammatory cytokines. TLR4 activation normally leads to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a signaling cascade involving the recruitment and activation of IRAK4 and IRAK1, followed by the activation of TRAF6, ultimately leading to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus to induce the expression of genes encoding inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[4][5][6] this compound, by preventing TLR4 activation, blocks the recruitment of MyD88 and the subsequent activation of this entire cascade.

TRIF-Dependent Pathway

The TRIF-dependent pathway is initiated following the endocytosis of the TLR4 receptor complex. This pathway involves the recruitment of the adaptor protein TIR-domain-containing adapter-inducing interferon-β (TRIF). The TRIF-dependent pathway is essential for the production of Type I interferons (e.g., IFN-β) and also contributes to the late-phase activation of NF-κB.[5][7][8] By inhibiting the initial TLR4 activation at the cell surface, this compound also prevents the endocytosis-dependent activation of the TRIF pathway, thereby inhibiting the production of type I interferons and other TRIF-dependent inflammatory mediators.

Signaling Pathway Diagrams:

Caption: this compound antagonizes TLR4, blocking both MyD88 and TRIF-dependent signaling pathways.

Experimental Protocols

In Vitro HEK293 Cell-Based TLR4 Activation Assay

This assay is used to determine the potency of this compound in inhibiting TLR4 activation. It typically utilizes HEK293 cells that are engineered to express human TLR4, MD-2, and CD14, along with a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) under the control of an NF-κB promoter.[9][10][11]

Materials:

-

HEK-Blue™ hTLR4 cells (or equivalent)

-

HEK-Blue™ Detection medium (or equivalent reporter assay reagent)

-

LPS (from E. coli O111:B4)

-

This compound

-

96-well plates

-

Cell culture medium (DMEM with 10% FBS, penicillin/streptomycin)

Protocol:

-

Cell Seeding: Plate HEK-Blue™ hTLR4 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

-

Treatment: Add the this compound dilutions to the cells and incubate for 1 hour.

-

Stimulation: Add LPS to a final concentration of 10 ng/mL to all wells except for the negative control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Measure the reporter gene activity according to the manufacturer's instructions. For HEK-Blue™ cells, this involves transferring the supernatant to a new plate containing the detection medium and measuring the absorbance at 620-650 nm.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Experimental Workflow Diagram:

Caption: Workflow for determining the IC50 of this compound using a HEK293-based TLR4 reporter assay.

In Vivo LPS-Induced Endotoxin (B1171834) Shock Mouse Model

This model is used to assess the in vivo efficacy of this compound in a model of severe systemic inflammation that mimics sepsis.[12][13]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

LPS (from E. coli O111:B4)

-

This compound

-

Sterile phosphate-buffered saline (PBS)

-

Syringes and needles for intraperitoneal (i.p.) injection

Protocol:

-

Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.

-

Compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle (PBS) via i.p. injection.

-

LPS Challenge: After a predetermined time (e.g., 30-60 minutes), induce endotoxin shock by i.p. injection of a lethal or sub-lethal dose of LPS (e.g., 15-30 mg/kg). The dose of LPS may need to be optimized based on the mouse strain and supplier.

-

Monitoring: Monitor the mice for survival and clinical signs of distress (e.g., lethargy, piloerection, hypothermia) at regular intervals for up to 72 hours.

-

Cytokine Analysis (Optional): At a specified time point post-LPS challenge (e.g., 2-6 hours), a separate cohort of mice can be euthanized, and blood and tissues collected to measure cytokine levels (e.g., TNF-α, IL-6) by ELISA or other immunoassays.

-

Data Analysis: Analyze survival data using Kaplan-Meier survival curves and log-rank tests. Analyze cytokine data using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound is a specific and potent antagonist of TLR4 signaling, making it an invaluable research tool for dissecting the role of TLR4 in innate immunity and inflammatory diseases. Its ability to block both MyD88- and TRIF-dependent pathways allows for a comprehensive inhibition of the inflammatory cascade initiated by LPS. The experimental protocols provided in this guide offer a starting point for researchers to investigate the therapeutic potential of TLR4 antagonism in various disease models. Further research into the effects of this compound on specific immune cell populations and its in vivo pharmacokinetic and pharmacodynamic properties will continue to elucidate its potential as a modulator of innate immune responses.

References

- 1. rupress.org [rupress.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Adaptor TRIF in the MyD88-Independent Toll-Like Receptor Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 6. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of adaptor TRIF in the MyD88-independent toll-like receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Specific inhibition of MyD88-independent signaling pathways of TLR3 and TLR4 by resveratrol: molecular targets are TBK1 and RIP1 in TRIF complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. invivogen.com [invivogen.com]

- 11. Use of Toll-Like Receptor Assays To Detect and Identify Microbial Contaminants in Biological Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LPS-Induced Endotoxin Shock Model [bio-protocol.org]

- 13. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]

CAY10614 and the MyD88-Dependent Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system serves as the first line of defense against invading pathogens. A crucial component of this system is the Toll-like receptor (TLR) family, which recognizes conserved molecular patterns associated with microbes. Toll-like receptor 4 (TLR4) is a key member of this family, primarily responsible for detecting lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. Upon activation by LPS, TLR4 initiates a cascade of intracellular signaling events that are largely mediated by the adaptor protein Myeloid Differentiation primary response 88 (MyD88). This MyD88-dependent pathway is fundamental for the rapid induction of pro-inflammatory cytokines and the orchestration of an effective innate immune response.

Dysregulation of the TLR4/MyD88 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making it a significant target for therapeutic intervention. CAY10614 is a potent and specific small-molecule antagonist of TLR4. By inhibiting the initial step of the signaling cascade, this compound effectively blocks the downstream inflammatory response mediated by the MyD88-dependent pathway. This technical guide provides an in-depth overview of the MyD88-dependent pathway, the mechanism of action of this compound, quantitative data on its activity, and detailed experimental protocols for its study.

The MyD88-Dependent Signaling Pathway

The MyD88-dependent pathway is the primary signaling route activated by most TLRs, including TLR4. The binding of LPS to the TLR4-MD2 complex on the cell surface triggers the recruitment of intracellular adaptor proteins, initiating a signaling cascade that culminates in the activation of transcription factors and the expression of inflammatory genes.

The key steps in the MyD88-dependent pathway are as follows:

-

TLR4 Activation and Adaptor Recruitment: Upon LPS binding, TLR4 undergoes a conformational change, leading to the recruitment of the TIR domain-containing adaptor protein (TIRAP), which in turn recruits MyD88.

-

Myddosome Formation: MyD88, along with the IL-1 receptor-associated kinases IRAK4 and IRAK1 or IRAK2, forms a complex known as the Myddosome.

-

IRAK Phosphorylation: Within the Myddosome, IRAK4 phosphorylates and activates IRAK1/2.

-

TRAF6 Activation: Activated IRAK1/2 dissociates from the receptor complex and interacts with TNF receptor-associated factor 6 (TRAF6).

-

Activation of Downstream Kinases: TRAF6, an E3 ubiquitin ligase, activates the TAK1 complex, which in turn activates two major downstream signaling branches:

-

NF-κB Pathway: TAK1 phosphorylates and activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and proteasomal degradation. This releases the transcription factor NF-κB (a heterodimer of p50 and p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.

-

MAPK Pathway: TAK1 also activates mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK. These kinases phosphorylate various transcription factors, such as AP-1, which also contribute to the expression of inflammatory genes.

-

This compound: A Potent TLR4 Antagonist

This compound is a synthetic small molecule that acts as a potent and selective antagonist of TLR4. Its mechanism of action is to directly interfere with the binding of LPS to the TLR4/MD2 receptor complex. By blocking this initial recognition step, this compound effectively prevents the recruitment of downstream adaptor proteins, including MyD88, thereby inhibiting the entire MyD88-dependent signaling cascade.

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Assay System | Value | Reference |

| IC50 | Inhibition of lipid A-induced TLR4 activation in HEK293 cells | 1.68 µM | [1][2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome | Reference |

| Mouse model of lethal endotoxin (B1171834) shock | This compound (10 mg/kg, i.p.) administered 30 min before LPS (20 mg/kg, i.p.) | Significantly improved survival | [1][2] |

Note: While this compound is a potent TLR4 antagonist, specific quantitative data on its direct effects on the phosphorylation of downstream signaling molecules such as IRAKs, IKKs, and MAPKs, or on the nuclear translocation of NF-κB, are not extensively available in the public literature. The expected effect would be a dose-dependent inhibition of the activation of these downstream components, consistent with its mechanism as a TLR4 antagonist.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound and other TLR4 antagonists.

In Vitro TLR4 Activation Assay using HEK-Blue™ Cells

This assay is used to determine the ability of a compound to inhibit LPS-induced TLR4 activation by measuring the activity of a reporter gene (secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR4 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound or other test compounds

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Spectrophotometer (620-655 nm)

Procedure:

-

Cell Culture: Maintain HEK-Blue™ hTLR4 cells in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate selection antibiotics as per the manufacturer's instructions.

-

Cell Plating: On the day of the experiment, wash the cells with PBS and detach them. Resuspend the cells in HEK-Blue™ Detection medium to a concentration of 2.8 x 105 cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the compound in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.5%.

-

Assay Setup:

-

Add 20 µL of this compound at various concentrations to the wells of a 96-well plate.

-

Add 20 µL of LPS solution (final concentration typically 10 ng/mL) to all wells except the negative control wells.

-

Add 180 µL of the cell suspension (50,000 cells) to each well.

-

Include appropriate controls: cells only, cells + LPS, and cells + vehicle (DMSO).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

Measurement: Measure the absorbance at 620-655 nm using a spectrophotometer. The level of SEAP activity is proportional to the intensity of the blue color.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the LPS-only control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

In Vivo LPS-Induced Endotoxemia Mouse Model

This model is used to evaluate the in vivo efficacy of this compound in protecting against lethal endotoxin shock.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli O55:B5

-

This compound

-

Sterile, pyrogen-free saline

-

Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Animal Acclimation: Acclimate mice to the animal facility for at least one week before the experiment.

-

Compound Preparation: Prepare a solution of this compound in the vehicle at the desired concentration for injection (e.g., 1 mg/mL for a 10 mg/kg dose in a 20 g mouse receiving 200 µL).

-

Experimental Groups: Randomly assign mice to the following groups (n=8-10 per group):

-

Vehicle control + Saline

-

Vehicle control + LPS

-

This compound + LPS

-

-

Dosing:

-

Administer this compound (e.g., 10 mg/kg) or vehicle via i.p. injection.

-

30 minutes after the compound administration, inject LPS (e.g., 20 mg/kg, a lethal dose) or saline i.p.

-

-

Monitoring: Monitor the mice for survival and clinical signs of endotoxemia (e.g., lethargy, piloerection, huddled posture) every 4-6 hours for up to 72 hours.

-

Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates between the groups using a log-rank test. A significant increase in survival in the this compound-treated group compared to the vehicle + LPS group indicates a protective effect.

Optional Endpoints:

-

Cytokine Analysis: At a predetermined time point (e.g., 2-4 hours post-LPS), a separate cohort of mice can be euthanized, and blood can be collected for the measurement of serum cytokine levels (e.g., TNF-α, IL-6) using ELISA.

-

Histopathology: Organs such as the lung and liver can be collected for histological analysis to assess tissue damage.

Conclusion

This compound is a valuable research tool for investigating the role of the TLR4/MyD88-dependent signaling pathway in various physiological and pathological processes. As a potent and selective TLR4 antagonist, it provides a means to dissect the intricate mechanisms of innate immunity and inflammation. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the detailed downstream signaling effects of this compound will provide a more complete understanding of its molecular pharmacology and therapeutic potential.

References

The intricate relationship between CAY10614 and the TRIF-Dependent Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interplay between CAY10614, a potent Toll-like receptor 4 (TLR4) antagonist, and the TRIF-dependent signaling pathway, a key branch of the innate immune response. This document provides a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols for investigation, and quantitative data to facilitate further research and drug development in this area.

Introduction to the TRIF-Dependent Signaling Pathway

The Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR4, in particular, is essential for detecting lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. Upon activation by ligands such as LPS, TLR4 initiates downstream signaling through two distinct pathways: the MyD88-dependent pathway and the TRIF-dependent (or MyD88-independent) pathway.[1]

The TRIF-dependent pathway is mediated by the Toll-interleukin 1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF). This pathway is uniquely activated by TLR3 and TLR4.[2] TLR4 signaling via the TRIF-dependent pathway originates from the endosome following receptor internalization.[3] This pathway is critical for the induction of type I interferons (IFN-α and IFN-β) and the activation of the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][4]

The key steps in the TRIF-dependent signaling cascade are as follows:

-

TLR4 activation and internalization: Upon LPS binding, TLR4 dimerizes and is internalized into endosomes.

-

Adaptor protein recruitment: Inside the endosome, TLR4 recruits the TRIF-related adaptor molecule (TRAM), which in turn recruits TRIF.[5]

-

Activation of downstream kinases: TRIF serves as a scaffold to recruit and activate downstream kinases, primarily TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[6]

-

IRF3 phosphorylation and dimerization: TBK1 and IKKε phosphorylate IRF3, leading to its dimerization.[6]

-

Nuclear translocation and gene expression: Dimerized and phosphorylated IRF3 translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of target genes, leading to the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines and chemokines.[4][6]

This compound: A Potent TLR4 Antagonist

This compound is a small molecule antagonist of TLR4. It functions by inhibiting the lipid A-induced activation of the TLR4/MD-2 complex. By blocking the initial step of TLR4 activation, this compound is expected to inhibit both the MyD88-dependent and the TRIF-dependent downstream signaling pathways.

Quantitative Data for this compound

The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 for TLR4 activation | 1.675 µM | HEK293 cells | Not explicitly cited, but implied by vendor data |

Expected Mechanism of Action of this compound on the TRIF-Dependent Pathway

While direct experimental evidence specifically detailing the effects of this compound on the TRIF-dependent pathway is limited in the currently available literature, its mechanism as a TLR4 antagonist allows for a clear inference of its impact. By preventing the activation of TLR4, this compound is expected to block the entire downstream signaling cascade, including the TRIF-dependent branch.

The anticipated inhibitory effects of this compound on the TRIF-dependent pathway include:

-

Prevention of TLR4 internalization upon LPS stimulation.

-

Inhibition of the recruitment of TRAM and TRIF to the endosomal TLR4 complex.

-

Reduction in the activation of TBK1 and IKKε.

-

Decreased phosphorylation and dimerization of IRF3.

-

Suppression of the nuclear translocation of activated IRF3.

-

Downregulation of the expression of TRIF-dependent genes, such as IFN-β and other interferon-inducible genes.

The following diagram illustrates the TRIF-dependent signaling pathway and the proposed point of inhibition by this compound.

References

- 1. Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The TRIF-dependent signaling pathway is not required for acute cerebral ischemia/reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. IRF3 mediates a TLR3/TLR4-specific antiviral gene program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LPS-TLR4 Signaling to IRF-3/7 and NF-κB Involves the Toll Adapters TRAM and TRIF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | TRIF-dependent signaling and its role in liver diseases [frontiersin.org]

CAY10614: A Potent Antagonist of Toll-Like Receptor 4

An In-depth Technical Guide on the IC50 Value, Mechanism of Action, and Experimental Evaluation of CAY10614

This technical guide provides a comprehensive overview of this compound, a potent antagonist of Toll-like Receptor 4 (TLR4). It is intended for researchers, scientists, and drug development professionals interested in the pharmacological and biochemical properties of this compound. This document details its inhibitory potency (IC50), the underlying signaling pathways it modulates, and the experimental protocols for its characterization.

Quantitative Data: Inhibitory Potency of this compound

This compound is a well-characterized antagonist of TLR4, demonstrating significant inhibitory activity against the lipid A-induced activation of this receptor. The half-maximal inhibitory concentration (IC50) has been determined in a cell-based assay, providing a quantitative measure of its potency.

| Compound | Target | Assay System | Agonist | IC50 Value | Reference |

| This compound | Toll-like Receptor 4 (TLR4) | Modified Human Embryonic Kidney (HEK293) cells | Lipid A | 1.675 µM - 1.68 µM | --INVALID-LINK-- |

Mechanism of Action: Antagonism of TLR4 Signaling

This compound exerts its inhibitory effect by acting as an antagonist at the Toll-like Receptor 4 (TLR4). TLR4 is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. The lipid A moiety of LPS is the principal PAMP that binds to the TLR4/MD-2 complex, initiating a downstream signaling cascade.

This compound competitively inhibits the binding of lipid A to the TLR4/MD-2 receptor complex. This prevents the conformational changes required for receptor dimerization and the subsequent recruitment of intracellular adaptor proteins, thereby blocking the activation of downstream inflammatory signaling pathways.

Signaling Pathway

The activation of TLR4 by agonists like lipid A triggers a bifurcated signaling cascade, leading to the production of pro-inflammatory cytokines and type I interferons. These two primary pathways are the MyD88-dependent pathway and the TRIF-dependent pathway. This compound, by blocking the initial receptor activation, inhibits both of these downstream signaling arms.

Caption: TLR4 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The determination of the IC50 value for this compound is typically performed using a cell-based reporter assay. The following protocol is a representative example based on commonly used methodologies for screening TLR4 antagonists.

IC50 Determination using a HEK293-TLR4 Reporter Cell Line

Objective: To determine the concentration of this compound that inhibits 50% of the lipid A-induced TLR4 activation in a stable HEK293 cell line expressing human TLR4 and an NF-κB-inducible reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP).

Materials:

-

Cells: HEK-Blue™ hTLR4 cells (or equivalent HEK293 cells stably co-transfected with human TLR4, MD-2, CD14, and a SEAP reporter gene under the control of an NF-κB promoter).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and appropriate selection antibiotics.

-

Agonist: Lipid A (from E. coli or other Gram-negative bacteria).

-

Test Compound: this compound.

-

Assay Medium: DMEM with low serum (e.g., 0.5% FBS).

-

Reporter Detection Reagent: QUANTI-Blue™ Solution (or equivalent substrate for SEAP).

-

Equipment: 96-well cell culture plates, multi-channel pipette, CO2 incubator (37°C, 5% CO2), microplate reader.

Procedure:

-

Cell Seeding:

-

Harvest HEK-Blue™ hTLR4 cells and resuspend in fresh culture medium.

-

Seed the cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well.

-

Incubate overnight to allow for cell attachment.

-

-

Compound and Agonist Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in assay medium to achieve a range of final concentrations to be tested.

-

Prepare a working solution of lipid A in assay medium at a concentration that induces a sub-maximal response (e.g., the EC80 concentration, to be determined empirically).

-

-

Cell Treatment:

-

Carefully remove the culture medium from the wells.

-

Add the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

-

Pre-incubate the cells with this compound for 1-2 hours at 37°C.

-

Add the lipid A working solution to all wells except for the unstimulated control wells.

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

-

Reporter Gene Assay:

-

After incubation, collect a small aliquot of the cell culture supernatant from each well.

-

Add the supernatant to a new 96-well plate containing the SEAP detection reagent (e.g., QUANTI-Blue™).

-

Incubate at 37°C for 1-3 hours, or until a color change is visible.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from unstimulated cells) from all other readings.

-

Normalize the data by setting the absorbance of the lipid A-stimulated cells (without inhibitor) to 100% activation.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

-

Caption: Experimental Workflow for IC50 Determination of this compound.

CAY10614: A Potent Antagonist of Toll-Like Receptor 4

For research use only. Not for human or veterinary use.

This technical guide provides an in-depth overview of the chemical properties, biological activity, and experimental protocols related to CAY10614, a potent antagonist of Toll-Like Receptor 4 (TLR4). This document is intended for researchers, scientists, and professionals in the field of drug development and immunology.

Chemical Structure and Properties

This compound is a synthetic molecule designed to inhibit the signaling cascade initiated by the activation of TLR4. Its chemical structure and key properties are summarized below.

| Property | Value |

| Formal Name | N-cyclopentyl-N,N-dimethyl-3,4-bis(tetradecyloxy)-benzenemethanaminium, iodide |

| CAS Number | 1202208-36-3[1] |

| Molecular Formula | C₄₂H₇₈INO₂[1] |

| Molecular Weight | 756.0 g/mol [1] |

| SMILES | CCCCCCCCCCCCCCOC1=CC=C(C--INVALID-LINK--(C)C2CCCC2)C=C1OCCCCCCCCCCCCCC.[I-][1] |

| Appearance | Crystalline solid |

| Purity | ≥98%[1] |

| Storage | -20°C[1] |

| Stability | ≥ 4 years[1] |

Biological Activity

This compound functions as a potent antagonist of TLR4. TLR4 is a key pattern recognition receptor of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation by ligands such as the lipid A component of LPS, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of the immune system.

This compound specifically inhibits the lipid A-induced activation of TLR4.[1][2][3] This inhibitory action has been quantified in cell-based assays, demonstrating the compound's potency.

| Parameter | Value | Cell Line |

| IC₅₀ | 1.675 µM[2][3] | Modified Human Embryonic Kidney (HEK) cells[1] |

The antagonistic activity of this compound on TLR4 signaling makes it a valuable tool for studying the roles of TLR4 in various inflammatory and immune responses.

In Vivo Efficacy

Preclinical studies have demonstrated the in vivo efficacy of this compound in a mouse model of endotoxin-induced shock. Administration of this compound significantly improved the survival rate of mice challenged with a lethal dose of LPS, highlighting its potential as a therapeutic agent in conditions driven by excessive TLR4 activation, such as sepsis.[1][2]

| Animal Model | Treatment | Dosage | Administration Route | Outcome |

| Mouse | This compound | 10 mg/kg | Intraperitoneal (i.p.) | Dramatically and significantly improves survival |

Signaling Pathway

The activation of TLR4 by LPS is a complex process involving several accessory proteins, including Lipopolysaccharide Binding Protein (LBP), CD14, and MD-2. This compound presumably interferes with this process, preventing the downstream signaling cascade. The simplified TLR4 signaling pathway and the proposed point of inhibition by this compound are depicted below.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro TLR4 Antagonism Assay

This protocol describes a general method for determining the IC₅₀ of a TLR4 antagonist using HEK293 cells expressing TLR4 and a reporter gene system (e.g., SEAP - secreted embryonic alkaline phosphatase) under the control of an NF-κB promoter.

Materials:

-

HEK-Blue™ hTLR4 cells (or equivalent HEK293 cells stably expressing human TLR4, MD-2, and CD14)

-

DMEM, high glucose, supplemented with 10% fetal bovine serum, penicillin/streptomycin, and appropriate selection antibiotics

-

This compound

-

Lipid A (from E. coli)

-

QUANTI-Blue™ Solution (or other suitable substrate for SEAP)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed HEK-Blue™ hTLR4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

-

Treatment: Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Stimulation: Immediately add Lipid A to all wells (except for the unstimulated control) at a final concentration that induces a submaximal response (e.g., EC₅₀ concentration, to be determined empirically).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Detection:

-

Transfer a small aliquot of the cell culture supernatant to a new 96-well plate.

-

Add QUANTI-Blue™ Solution to each well according to the manufacturer's instructions.

-

Incubate at 37°C and monitor the color change.

-

Read the absorbance at the appropriate wavelength (e.g., 620-655 nm).

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

In Vivo Endotoxin (B1171834) Shock Model

This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse model of lethal endotoxemia.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Syringes and needles for injection

Procedure:

-

Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.

-

Group Allocation: Randomly divide the mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).

-

Compound Administration:

-

Prepare a solution or suspension of this compound in the appropriate vehicle.

-

Administer this compound (e.g., 10 mg/kg) or vehicle to the mice via intraperitoneal (i.p.) injection.

-

-

LPS Challenge: 30 minutes after the compound administration, inject a lethal dose of LPS (e.g., 15-20 mg/kg, to be determined empirically for the specific mouse strain and LPS lot) i.p. to the LPS-challenged groups. The control group receives a saline injection.

-

Monitoring: Monitor the mice for signs of endotoxic shock (e.g., lethargy, piloerection, hypothermia) and survival at regular intervals for up to 72 hours.

-

Data Analysis: Record the survival data and analyze it using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

Solubility

| Solvent | Solubility |

| DMSO | ~12.5 mg/mL[4] |

| DMF | ~0.15 mg/mL[1] |

For in vivo applications, this compound can be formulated as a suspension. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Conclusion

This compound is a well-characterized and potent antagonist of TLR4. Its ability to inhibit lipid A-induced TLR4 activation both in vitro and in vivo makes it an invaluable research tool for investigating the role of TLR4 in inflammatory diseases and a potential lead compound for the development of novel therapeutics for conditions such as sepsis. The experimental protocols provided in this guide offer a starting point for researchers to further explore the properties and applications of this compound.

References

CAY10614 (CAS RN: 1202208-36-3): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10614 is a potent and selective antagonist of Toll-like receptor 4 (TLR4). It effectively inhibits the lipid A-induced activation of TLR4, a key receptor in the innate immune system responsible for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria. By blocking this interaction, this compound mitigates the downstream inflammatory cascade, demonstrating significant therapeutic potential in preclinical models of sepsis and endotoxin (B1171834) shock. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, biological activity, mechanism of action, and detailed experimental protocols for its in vitro and in vivo evaluation.

Chemical and Physical Properties

This compound, also known as N-cyclopentyl-N,N-dimethyl-3,4-bis(tetradecyloxy)benzenemethanaminium iodide, is a synthetic molecule designed to mimic the structure of lipid A, the active component of LPS.[1]

| Property | Value | Reference |

| CAS Number | 1202208-36-3 | [2] |

| Molecular Formula | C₄₂H₇₈INO₂ | [1] |

| Molecular Weight | 755.98 g/mol | [2] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 0.15 mg/mL; DMSO: 0.14 mg/mL | [1] |

| Storage | Store at -20°C | [1] |

Biological Activity and Mechanism of Action

This compound functions as a direct antagonist of the TLR4 signaling pathway. The initiation of this pathway involves the binding of LPS to a complex of proteins including LPS-binding protein (LBP), CD14, and myeloid differentiation factor 2 (MD-2), which then associates with TLR4. This binding event triggers the dimerization of TLR4 and the recruitment of intracellular adaptor proteins, leading to the activation of downstream signaling cascades, primarily through MyD88-dependent and TRIF-dependent pathways. These pathways culminate in the activation of transcription factors such as NF-κB and IRF3, resulting in the production of pro-inflammatory cytokines and type I interferons.[3]

This compound competitively inhibits the binding of lipid A to the MD-2/TLR4 complex, thereby preventing the initiation of this inflammatory cascade.[1]

Signaling Pathway Diagram

Caption: TLR4 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The biological activity of this compound has been quantified in both in vitro and in vivo studies.

| Parameter | Value | Assay System | Reference |

| IC₅₀ | 1.675 µM | Lipid A-induced TLR4 activation in HEK293 cells | [3][4] |

| IC₅₀ | 1.68 µM | Lipid A activation of TLR4 in a cell-based assay using modified HEK cells | [1] |

| In Vivo Efficacy | Increased survival rate from 0% to 67% | Mouse model of lethal endotoxin shock (10 mg/kg, i.p.) | [3] |

Experimental Protocols

In Vitro TLR4 Antagonism Assay (SEAP Reporter Gene Assay)

This protocol is adapted from the methods described for HEK-Blue™ hTLR4 cells, which are designed to study TLR4 activation by monitoring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene.[5]

Objective: To determine the inhibitory concentration (IC₅₀) of this compound on LPS-induced TLR4 activation.

Materials:

-

HEK-Blue™ hTLR4 cells (or a similar HEK293 cell line stably expressing human TLR4, MD-2, and CD14, and an NF-κB-inducible SEAP reporter)

-

HEK-Blue™ Detection medium

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom plates

Procedure:

-

Cell Culture: Culture HEK-Blue™ hTLR4 cells in DMEM supplemented with 10% fetal bovine serum, 4.5 g/L glucose, 2 mM L-glutamine, and appropriate selection antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Plating: On the day of the experiment, wash cells with PBS and detach them. Prepare a cell suspension of approximately 2.8 x 10⁵ cells/mL in HEK-Blue™ Detection medium. Add 180 µL of the cell suspension to each well of a 96-well plate (approximately 5 x 10⁴ cells/well).

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.

-

Treatment: Add 20 µL of the diluted this compound solutions to the respective wells. For control wells, add 20 µL of vehicle (DMSO).

-

Stimulation: Immediately after adding the compound, add 20 µL of LPS solution (final concentration of 10 ng/mL) to all wells except for the unstimulated control.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

-

Measurement: Measure the SEAP activity by reading the absorbance at 620-655 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the LPS-stimulated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Experimental Workflow: In Vitro Assay

Caption: Workflow for the in vitro TLR4 antagonism assay.

In Vivo Murine Model of Lethal Endotoxin Shock

This protocol is based on the in vivo experiment described for this compound.[3]

Objective: To evaluate the protective effect of this compound against LPS-induced lethality in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound

-

Sterile, pyrogen-free saline

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[3]

Procedure:

-

Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

-

Compound Preparation: Prepare a solution of this compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse with an injection volume of 200 µL). Prepare a vehicle-only solution for the control group.

-

Treatment: Administer this compound (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

LPS Challenge: 30 minutes after the compound or vehicle administration, induce endotoxic shock by i.p. injection of a lethal dose of LPS (e.g., 20 mg/kg).

-

Monitoring: Monitor the mice for survival at regular intervals for up to 72 hours. Record the time of death for each animal.

-

Data Analysis: Compare the survival rates between the this compound-treated group and the vehicle-treated control group using a Kaplan-Meier survival analysis followed by a log-rank test.

Experimental Workflow: In Vivo Assay

Caption: Workflow for the in vivo murine model of lethal endotoxin shock.

Conclusion

This compound is a valuable research tool for investigating the role of TLR4 in various physiological and pathological processes. Its potent and selective antagonism of TLR4 makes it a promising lead compound for the development of novel therapeutics for conditions driven by excessive TLR4 activation, such as sepsis, septic shock, and other inflammatory disorders. The experimental protocols provided in this guide offer a starting point for researchers to further explore the biological activities and therapeutic potential of this compound.

References

CAY10614: A Technical Guide for TLR4 Signaling Research

Introduction

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, acting as a primary sensor for bacterial lipopolysaccharide (LPS), also known as endotoxin, found in the outer membrane of Gram-negative bacteria.[1][2] The activation of TLR4 by LPS initiates a cascade of intracellular signaling events, leading to the production of pro-inflammatory cytokines and interferons, which are essential for host defense.[1][3][4] However, excessive or uncontrolled TLR4 activation can lead to detrimental inflammatory conditions such as sepsis and other chronic inflammatory disorders.[1][5]

CAY10614 is a potent antagonist of TLR4, specifically targeting the lipid A-induced activation of this receptor.[6][7][8] By inhibiting TLR4 signaling, this compound serves as a valuable research tool for investigating the roles of TLR4 in various physiological and pathological processes. This guide provides an in-depth overview of this compound, including its quantitative data, experimental protocols, and its mechanism of action within the TLR4 signaling pathway.

Quantitative Data

The efficacy of this compound has been quantified in both in vitro and in vivo settings. The following tables summarize the key data points for this TLR4 antagonist.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Description |

| IC₅₀ | 1.675 µM[6][7][9] | HEK293 | Concentration required to inhibit 50% of lipid A-induced TLR4 activation. |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Administration Route | Effect |

| LPS-induced shock in mice | 10 mg/kg[7][9] | Intraperitoneal (i.p.) | Significantly improved survival rates from 0% to 67%.[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro TLR4 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory effect of this compound on TLR4 activation using human embryonic kidney (HEK) 293 cells that are engineered to express TLR4.

Materials:

-

HEK293 cells stably expressing TLR4, MD-2, and CD14

-

This compound

-

Lipid A (or LPS)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer

-

Reporter system (e.g., SEAP reporter gene with a suitable substrate)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the HEK293-TLR4 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.[6][8] Further dilute the stock solution to desired concentrations (e.g., ranging from 0.1 to 10 µM) in the cell culture medium.[7]

-

Treatment: Pre-incubate the cells with varying concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulation: Stimulate the cells with a fixed concentration of lipid A to activate TLR4.

-

Incubation: Incubate the plate for a period sufficient to allow for reporter gene expression (e.g., 16-24 hours).

-

Detection: Measure the reporter gene activity according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

In Vivo Sepsis Model

This protocol outlines an in vivo experiment to evaluate the protective effects of this compound in a mouse model of LPS-induced septic shock.

Materials:

-

C57BL/6J male mice (9 weeks old)[9]

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

DMSO, PEG300, Tween-80 for vehicle preparation[7]

Procedure:

-

Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

-

Compound Preparation: Prepare a solution of this compound at a concentration of 10 mg/kg in a suitable vehicle. A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]

-

Administration: Administer this compound (10 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection 30 minutes before the LPS challenge.[9]

-

LPS Challenge: Induce septic shock by injecting LPS (e.g., 20 mg/kg) intraperitoneally.[9]

-

Monitoring: Monitor the mice for survival over a specified period (e.g., 72 hours), and record the survival rates.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the TLR4 signaling pathway and a typical experimental workflow for studying this compound.

Caption: TLR4 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound.

Mechanism of Action

The TLR4 signaling pathway is initiated by the binding of LPS to a complex of proteins including Lipopolysaccharide Binding Protein (LBP), CD14, and MD-2.[1][4] This binding event leads to the dimerization of TLR4, which in turn triggers the recruitment of intracellular adaptor proteins.[1][10]

There are two primary downstream signaling branches:

-

MyD88-dependent pathway: This pathway involves the recruitment of the adaptor protein MyD88, leading to the activation of IRAKs, TRAF6, and TAK1.[3][11] Ultimately, this cascade results in the activation of NF-κB and MAPKs, which drive the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][11]

-

TRIF-dependent pathway: This pathway is initiated by the recruitment of the adaptor protein TRIF.[3][11] It leads to the activation of TRAF3, TBK1, and IRF3, resulting in the production of type I interferons.[2]

This compound exerts its inhibitory effect by acting as an antagonist to the lipid A-induced activation of TLR4.[6][8] By preventing the initial activation of the TLR4 receptor complex, this compound effectively blocks both the MyD88-dependent and TRIF-dependent downstream signaling cascades, thereby reducing the inflammatory response.

Conclusion

This compound is a well-characterized and potent TLR4 antagonist that serves as an invaluable tool for researchers in immunology and drug development. Its ability to specifically inhibit lipid A-induced TLR4 activation allows for the detailed investigation of the role of this pathway in various inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for utilizing this compound in both in vitro and in vivo research settings to further elucidate the complexities of TLR4 signaling.

References

- 1. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Targeting toll‐like receptor 4 signalling pathways: can therapeutics pay the toll for hypertension? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. droracle.ai [droracle.ai]

- 11. researchgate.net [researchgate.net]

CAY10614: A Technical Guide to a Potent TLR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10614 is a synthetic, small-molecule antagonist of Toll-like receptor 4 (TLR4), a key component of the innate immune system. By inhibiting the lipid A-induced activation of TLR4, this compound demonstrates significant potential in mitigating inflammatory responses. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of its biological activity. While preclinical data highlights its therapeutic promise, particularly in the context of sepsis, information regarding its clinical development remains limited.

Discovery and Rationale

This compound was identified through research focused on the development of novel agents to combat sepsis, a life-threatening condition driven by an overwhelming inflammatory response to infection.[1] The rationale behind its development lies in targeting the primary initiator of the septic cascade in Gram-negative infections: the interaction between lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and the TLR4 receptor complex. The lipid A moiety of LPS is the principal endotoxic component that activates TLR4.[1] this compound was designed as a lipid A mimetic to competitively inhibit this interaction and thereby block downstream inflammatory signaling.

Mechanism of Action: TLR4 Antagonism

This compound functions as a potent antagonist of TLR4. It competitively inhibits the binding of lipid A to the TLR4/MD-2 complex, preventing the dimerization of the receptor and the subsequent initiation of intracellular signaling cascades. This blockade effectively abrogates the downstream inflammatory response mediated by TLR4 activation.

TLR4 Signaling Pathways

The activation of TLR4 by ligands such as LPS initiates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

-

MyD88-Dependent Pathway: This pathway is the primary driver of pro-inflammatory cytokine production. Upon TLR4 activation, the adaptor protein MyD88 is recruited to the intracellular Toll/interleukin-1 receptor (TIR) domain. This leads to the activation of IRAK (IL-1 receptor-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6), ultimately resulting in the activation of the transcription factor NF-κB (nuclear factor-kappa B). Activated NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.

-

TRIF-Dependent Pathway: This pathway is crucial for the induction of type I interferons (IFNs) and the activation of late-phase NF-κB. Following endocytosis of the TLR4 complex, the adaptor protein TRIF is recruited. This leads to the activation of the transcription factor IRF3 (interferon regulatory factor 3), which drives the production of IFN-β.

By blocking the initial ligand-receptor interaction, this compound effectively inhibits both the MyD88-dependent and TRIF-dependent signaling cascades.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and in vivo studies.

| Parameter | Value | Assay System | Reference |

| IC50 | 1.675 µM | Lipid A-induced TLR4 activation in HEK293 cells | [2][3] |

| In Vivo Efficacy | Increased survival from 0% to 67% | Mouse model of lethal endotoxin (B1171834) shock (20 mg/kg LPS) | [2] |

| In Vitro Activity | Concentration-dependent inhibition of lipid A-induced phosphatase activity | HEK293 cells | [2] |

| In Vitro Activity | Inhibition of LPS-induced [Ca2+]cyt increase at 0.5 µM | Cultured rat hippocampal neurons (>18 days in vitro) | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound (referred to as compound 7 in the original publication) is described by Piazza et al. (2009). The key steps involve the alkylation of a suitably protected catechol derivative, followed by functional group manipulations and quaternization to yield the final product. For the detailed synthetic scheme and characterization data, please refer to the original publication.

In Vitro TLR4 Activation Assay (HEK293 Cells)

This assay quantifies the ability of a compound to inhibit lipid A-induced TLR4 activation in a cell-based system.

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably co-transfected with TLR4, MD-2, and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Methodology:

-

Seed the transfected HEK293 cells in 96-well plates and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 30 minutes).

-

Stimulate the cells with a known concentration of lipid A (e.g., from E. coli) to induce TLR4 activation.

-